2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole
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Description
2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a bicyclic pyrrole derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
- These polymers exhibit excellent hole mobility in organic thin-film transistor (OTFT) devices. For instance, PDPP-FNF achieves a hole mobility of 0.11 cm² V⁻¹ s⁻¹ in OTFTs .
- DBF-based polymers also show promise in organic photovoltaic (OPV) devices, achieving power conversion efficiencies (PCE) of 2.5% to 2.6% when paired with [70]PCBM as the acceptor .
- A specific DPP-containing polymer, PDBF-co-TT , synthesized using DBF, demonstrates a high power conversion efficiency of up to 4.38% in organic photovoltaic (OPV) devices when paired with a fullerene acceptor (PC71BM) .
- A symmetrically conjugated molecular semiconductor derived from DBF, called DPP(3HT)₂ , has been synthesized. It exhibits interesting properties for use in organic electronic devices .
Organic Electronics and Semiconductors
Solar Cells
Molecular Semiconductors
properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQVSLJAPIXKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole |
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